molecular formula C21H16N4O4S B1193416 PqsR Antagonist M64

PqsR Antagonist M64

Cat. No.: B1193416
M. Wt: 420.44
InChI Key: IPZUVKDSPDAHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PqsR Antagonist M64 is a small molecule inhibitor that targets the PqsR (MvfR) quorum sensing (QS) receptor in Pseudomonas aeruginosa . Quorum sensing is a cell-to-cell communication system that allows this opportunistic pathogen to coordinate population-wide behaviors, including the production of virulence factors and the formation of drug-tolerant biofilms . By antagonizing PqsR, a key transcriptional regulator, M64 disrupts the signaling cascade of the Pseudomonas Quinolone Signal (pqs) system . This mechanism attenuates bacterial pathogenicity without affecting bacterial growth, representing an innovative anti-virulence strategy to combat multidrug-resistant infections . M64 was the first reported PqsR inhibitor to demonstrate efficacy in an in vivo mouse model of lung infection, highlighting its significant research value for validating anti-virulence approaches and studying QS pathways . Its application in research settings helps to elucidate the role of the pqs system in regulating virulence traits such as pyocyanin production and biofilm maturation, providing a powerful chemical tool for microbiological and therapeutic discovery .

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.44

IUPAC Name

2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide

InChI

InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24)

InChI Key

IPZUVKDSPDAHMB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PqsR antagonist M64

Origin of Product

United States

Molecular Mechanism of Pqsr Antagonism by M64

Identification of M64 as a Potent PqsR Inhibitor

M64, a benzamide-benzimidazole compound, was identified as a potent inhibitor of PqsR through high-throughput screening tandfonline.combeilstein-journals.org. This compound effectively blocks MvfR-dependent signaling molecules involved in both acute and persistent infections tandfonline.com. Research has shown that M64 binds to PqsR and inhibits the MvfR regulon in multidrug-resistant isolates of P. aeruginosa tandfonline.com. M64 was the first PqsR inhibitor to demonstrate significant in vivo therapeutic efficacy against both acute and persistent mammalian infections in murine models tandfonline.complos.org. It showed efficacy in reducing antibiotic-tolerant persister cells and was effective in murine models of acute and persistent infections tandfonline.com.

Competitive Binding Profile of M64 with PqsR

M64 functions as a competitive inhibitor of PqsR nih.govnih.govrcsb.org. Surface plasmon resonance (SPR) analysis has demonstrated that M64 competes with native ligands, such as PQS and HHQ, for binding to the PqsR protein nih.govharvard.edu. This competitive binding profile suggests that M64 occupies the same binding site as the natural agonists, thereby preventing their interaction with PqsR and inhibiting the downstream activation of virulence genes tandfonline.comresearchgate.netfrontiersin.org. Studies have shown that M64 can decrease MvfR binding to the pqsA promoter, a key target of activated PqsR, by approximately 10-fold and effectively blocks the PQS-mediated increase in MvfR binding plos.org. Isothermal titration calorimetry (ITC) has further indicated a direct binding of M64 to the PqsR ligand binding domain (LBD) with a dissociation constant (KD) of 5.4 nM plos.org.

Structural Basis of M64-PqsR Interaction

The interaction between M64 and PqsR has been characterized at the molecular level, providing insights into the structural basis of its inhibitory activity.

Characterization of the PqsR Ligand Binding Domain and M64 Occupancy

The PqsR protein, a LysR-type transcriptional regulator, possesses a modular structure with an N-terminal DNA-binding domain and a C-terminal regulatory region containing the ligand binding domain (LBD) tandfonline.comacs.org. The LBD contains a hydrophobic pocket that serves as the binding site for native ligands like PQS and HHQ tandfonline.comfrontiersin.org. The crystal structure of the MvfR (PqsR) LBD in complex with M64 has been elucidated at a resolution of 2.65 Å, revealing the precise interactions between the compound and the protein beilstein-journals.orgnih.govrcsb.org. Structural analysis indicates that M64 binds to this hydrophobic cavity, similar to how native ligands bind nih.govrcsb.orgfrontiersin.org. The MvfR LBD consists of two subdomains, with the hydrophobic ligand binding pocket situated between them rcsb.org. M64 is able to fit into this pocket despite having a higher molecular weight than native agonists, attributed to a bend in its structure rcsb.org.

Specific Residues Mediating M64 Affinity (e.g., Gln194, Tyr258)

Specific amino acid residues within the PqsR LBD are critical for the interaction with M64 and contribute significantly to its binding affinity and inhibitory function. Protein engineering approaches and molecular docking studies have identified Gln194 and Tyr258 as particularly important residues for the interaction between MvfR (PqsR) and M64 nih.govrcsb.orgresearchgate.netacs.orgnih.govresearchgate.net. These residues are located within the hydrophobic pocket targeted by competitive antagonists tandfonline.com. Studies involving mutations at these positions have underscored their critical role in M64's ability to inhibit PqsR function nih.govresearchgate.net.

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

The binding of M64 to the PqsR LBD is mediated by specific non-covalent interactions, including hydrogen bonding and pi-stacking interactions nih.govrcsb.orgacs.orgresearchgate.netinrs.ca. A key hydrogen bond is formed between M64 and the side chain of Gln194 nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Specifically, a hydrogen bond with a distance of 2.99 Å has been identified between M64 and an oxygen atom in the side chain of Gln194 researchgate.net. In addition to hydrogen bonding, pi-stacking interactions play a crucial role. The phenoxy group of M64 forms a pi interaction with the side chain of Tyr258 nih.govnih.govresearchgate.netresearchgate.net. These interactions, which are not observed between MvfR and the native ligand NHQ despite occupying the same pocket, likely contribute to M64's strong affinity for PqsR compared to native ligands nih.gov. The combination of hydrogen bonding with Gln194 and pi-stacking with Tyr258 is crucial for the inhibitory activity of M64 researchgate.netresearchgate.net.

Conformational Modulation of PqsR Induced by M64 Binding

Ligand binding to PqsR typically induces conformational changes that are necessary for the protein to activate transcription by interacting with the pqsABCDE promoter tandfonline.com. While the binding of native agonists like PQS and HHQ leads to activation, competitive antagonists like M64 are designed to occupy the binding pocket and lock PqsR in an inactive state tandfonline.com.

Research suggests that M64 binding promotes a conformational change, particularly at the DNA binding domain of MvfR (PqsR) nih.govnih.govrcsb.orgharvard.edu. This is supported by experiments involving a single-amino-acid substitution (I68F) in the DNA binding linker domain, which conferred insensitivity to M64 nih.govnih.govrcsb.orgacs.org. In the presence of M64, the I68F mutant retained DNA binding ability, unlike the wild-type protein, suggesting that the I68F mutation may compensate for the conformational change induced by M64 binding nih.govnih.govrcsb.orgacs.org. These findings indicate that M64 acts as an allosteric inhibitor, inducing a conformational change that prevents PqsR from effectively binding to DNA and activating gene expression, even though the M64 binding itself may not cause extensive changes in the LBD conformation beilstein-journals.orgfrontiersin.org.

Proposed Allosteric Effects on the PqsR DNA Binding Domain

While M64 binds to the ligand-binding domain (LBD) of PqsR, research suggests that its inhibitory effect extends to influencing the protein's DNA binding domain (DBD) through an allosteric mechanism. Structural analysis indicates that M64 binding induces a conformational change in the DNA binding domain of MvfR (PqsR). wikidata.orgmedkoo.comcenmed.com This conformational alteration is proposed to occur without substantial changes in the LBD itself, consistent with allosteric inhibition. wikidata.orgmedkoo.comcenmed.com

Comparative Analysis of M64 Binding with Native PqsR Ligands (e.g., HHQ, PQS, NHQ)

M64 competes with the native AQ ligands, such as HHQ, PQS, and NHQ, for binding to the hydrophobic pocket within the PqsR LBD. wikidata.orgmedkoo.comnih.govdrugbank.com Despite occupying the same general binding site, M64 is structurally distinct from the quinolone-based native ligands, possessing a benzamide-benzimidazole backbone. wikidata.orgmedkoo.comebi.ac.uk

Crystal structure analysis of the PqsR LBD in complex with M64 (PDB: 6B8A) at a resolution of 2.65 Å has revealed specific interactions that differentiate M64 binding from that of native ligands. cenmed.cominrae.frresearchgate.net Key interactions observed for M64 include a pi-stacking interaction with Tyr258 and a hydrogen bond with Gln194. wikidata.orginrae.fr Hydrophobic contacts with isoleucines 149 and 236 are also involved in binding the benzimidazole (B57391) core of M64. inrae.fr Notably, the hydrogen bond with Gln194 and the pi interaction with Tyr258 were not observed in the crystal structure of PqsR bound to the native ligand NHQ, even though NHQ binds in the same pocket. medkoo.com These specific interactions are hypothesized to contribute to M64's higher affinity for PqsR compared to HHQ and PQS. medkoo.com Surface plasmon resonance (SPR) analysis has confirmed that MvfR (PqsR) exhibits a stronger affinity for M64 than for either PQS or HHQ, positioning M64 as a highly competitive antagonist. medkoo.com Although M64 has a higher molecular weight than the native agonists, it is accommodated within the hydrophobic binding pocket due to a bend in its structure at the central sulfur atom. medkoo.com

Table 1: Comparative Binding Interactions in PqsR Ligand Binding Domain

LigandBinding SiteKey Interactions with PqsR Residues (Examples)Proposed Effect on PqsR Activity
HHQHydrophobic pocket medkoo.comdrugbank.comHydrophobic contacts drugbank.comActivation drugbank.com
PQSHydrophobic pocket medkoo.comdrugbank.comHydrophobic contacts drugbank.comActivation drugbank.com
NHQHydrophobic pocket medkoo.comnih.govdrugbank.comHydrophobic contacts nih.govdrugbank.comActivation (congener) medkoo.com
M64Hydrophobic pocket wikidata.orgmedkoo.comdrugbank.comPi-stacking (Tyr258), Hydrogen bond (Gln194), Hydrophobic contacts (Ile149, Ile236) wikidata.orgmedkoo.cominrae.frAntagonism (competitive, allosteric) wikidata.orgmedkoo.comcenmed.com

Specificity of M64: Non-Interference with PQS Biosynthetic Enzymes (e.g., PqsH)

An important aspect of M64's mechanism is its specificity for the PqsR receptor, without interfering with the enzymes responsible for synthesizing the AQ ligands. Research has specifically investigated whether M64 affects the activity of PqsH, the monooxygenase enzyme that catalyzes the conversion of HHQ to PQS. medkoo.comnih.gov

Experiments quantifying PQS production in a pqsA mutant strain of P. aeruginosa have demonstrated this specificity. The pqsA mutant is unable to produce endogenous HHQ or PQS. When this mutant strain was supplemented with HHQ in the presence of M64, significant levels of PQS were still produced. medkoo.comnih.gov Conversely, when the pqsA mutant was grown with M64 alone (without exogenous HHQ), no PQS production was detected. medkoo.comnih.gov These findings clearly indicate that M64 does not inhibit the enzymatic activity of PqsH. medkoo.comnih.gov This specificity for PqsR, rather than the biosynthetic machinery, is crucial for M64 to function purely as a receptor antagonist.

Biological Impact of M64 on Pseudomonas Aeruginosa Virulence and Phenotypes

Attenuation of the MvfR Regulon and Downstream Gene Expression

MvfR (PqsR) is a LysR-type transcriptional regulator that plays a central role in the P. aeruginosa QS network. It directly controls the expression of the pqsABCDE operon, essential for the biosynthesis of quinolone signaling molecules like HHQ and PQS. uni.lunih.gov The binding of these autoinducers to PqsR activates the transcription of genes within the MvfR regulon, which includes genes responsible for the production of various virulence factors and biofilm matrix components. uni.lu

Research has shown that M64 functions as a competitive inhibitor of MvfR, binding to its ligand-binding domain. This interaction prevents the activation of PqsR by its native ligands, thereby inhibiting its ability to stimulate the transcription of downstream genes in the MvfR regulon. Studies utilizing reporter gene assays have demonstrated that M64 effectively blocks MvfR-dependent signaling, leading to decreased expression of genes controlled by this regulon. nih.gov This attenuation of the MvfR regulon by M64 is a foundational mechanism underlying its anti-virulence properties.

Inhibition of Key Virulence Factor Production

The MvfR regulon directly or indirectly controls the production of several key P. aeruginosa virulence factors. By attenuating this regulon, M64 leads to a significant reduction in the synthesis of these factors, thereby disarming the pathogen.

Pyocyanin (B1662382) is a redox-active phenazine (B1670421) pigment produced by P. aeruginosa that contributes significantly to tissue damage and interferes with host immune responses. Its biosynthesis is regulated, in part, by the MvfR system. M64 has been consistently shown to be a potent inhibitor of pyocyanin production in various P. aeruginosa strains, including multidrug-resistant clinical isolates. nih.gov

Quantitative studies have demonstrated that M64 suppresses pyocyanin secretion in a dose-dependent manner. For instance, M64 has an inhibitory concentration 50% (IC50) for pyocyanin secretion reported as low as 0.3 µM in the PA14 strain. This strong inhibitory effect on pyocyanin production is a well-documented consequence of M64's activity against the MvfR regulon.

Compound Target Effect on Pyocyanin Production IC50 (PA14 strain) Reference
M64 PqsR (MvfR) Inhibition 0.3 µM

Extracellular proteases, such as elastase (encoded by the lasB gene), and rhamnolipids are important virulence factors involved in tissue degradation, immune evasion, and biofilm structure. The production of these factors is influenced by the complex QS network in P. aeruginosa, including the MvfR system.

While direct quantitative data specifically detailing M64's reduction of elastase and rhamnolipid production is not as extensively reported as for pyocyanin in the provided sources, the inhibition of the MvfR regulon by M64 implies a downstream effect on the production of these factors. The MvfR system is known to regulate genes involved in the synthesis of these exoproducts. uni.lu Studies on other PqsR inhibitors have shown a reduction in total protease, elastase, and rhamnolipid production. uni.lu Therefore, M64, by inhibiting MvfR, is expected to contribute to the reduced production of these extracellular proteases and rhamnolipids, thereby attenuating bacterial virulence.

Siderophores, such as pyoverdine and pyochelin, are iron-chelating molecules essential for P. aeruginosa to acquire iron in iron-limited environments, including the host. Siderophores are also involved in QS regulation and can act as virulence factors. The PQS system, regulated by MvfR, is linked to siderophore production. uni.lu

Inhibition of the MvfR regulon by M64 is expected to modulate siderophore production. While specific quantitative data for M64's effect on siderophores is not prominently featured in the search results, the known regulatory link between the MvfR-PQS system and siderophore biosynthesis suggests that M64's action as a PqsR antagonist would impact the production of these iron-scavenging molecules. uni.lu Other PQS system inhibitors have been shown to suppress siderophore production. uni.lu

Reduction of Extracellular Proteases (Elastase) and Rhamnolipids

Anti-Biofilm Activity of M64

Biofilm formation is a critical aspect of P. aeruginosa pathogenesis, contributing to antibiotic tolerance and persistence in chronic infections. The MvfR-PQS system plays a significant role in biofilm development and maturation. uni.lu

M64 has been demonstrated to interfere with P. aeruginosa biofilm formation. Its anti-biofilm activity is a notable consequence of its PqsR antagonistic properties.

M64 has been shown to interfere with the early stages of biofilm formation. The early stages of biofilm development involve initial adhesion of bacteria to a surface, followed by the formation of microcolonies and the production of extracellular polymeric substances (EPS). The MvfR-PQS system influences these processes.

M64 Concentration Biofilm Biomass Inhibition (PA14 strain, 24h) Biofilm Viable Cells Reduction (PA14 strain, 24h) Reference
10 µM 49.7% Significant reduction (P < 0.01)
1 µM 33.5% Significant reduction (P < 0.01)
0.1 µM 11.6% Significant reduction (P < 0.01)

Furthermore, M64 has been shown to potentiate the efficacy of antibiotics, such as meropenem (B701) and tobramycin (B1681333), against P. aeruginosa biofilms, highlighting its potential as an adjuvant therapy to combat antibiotic-tolerant biofilm-associated infections.

Impact on Pre-formed Biofilm Development in Experimental Settings

Pseudomonas aeruginosa biofilms represent a major challenge in treating chronic infections due to their inherent tolerance to antibiotics. Experimental studies have investigated the ability of M64 to disrupt pre-formed biofilms, demonstrating its potential as an anti-biofilm agent. Treatment of pre-established P. aeruginosa biofilms with M64 has been shown to interfere with biofilm structure and viable cell counts.

Furthermore, M64 has been observed to sensitize pre-formed P. aeruginosa biofilms to the effects of antibiotics. In experimental settings, treatment of 48-hour old P. aeruginosa PA14 biofilms with 10 µM M64 followed by treatment with antibiotics such as meropenem or tobramycin resulted in a significant decrease in biofilm viable cells compared to antibiotic treatment alone. For instance, in one study, the combination of M64 and meropenem or tobramycin decreased cell viability by 34% and 66%, respectively, in comparison to 3% and 24% reduction seen with antibiotic monotherapy. This synergistic activity highlights M64's potential to enhance the effectiveness of existing antibiotics against established biofilm infections.

Effects on Antibiotic-Tolerant Persister Cells within Biofilms

Persister cells are a subpopulation of bacteria within biofilms that exhibit high tolerance to antibiotics without undergoing genetic mutation for resistance. These dormant cells are a significant cause of chronic and relapsing infections. Research indicates that M64 is effective in reducing the formation of antibiotic-tolerant persister cells in P. aeruginosa. nih.govnih.gov By inhibiting the MvfR regulon, M64 interferes with the synthesis of signaling molecules, such as 2-aminoacetophenone (B1585202) (2-AA), which are known to promote the formation of persister cells. nih.gov This effect is not limited to a single class of antibiotics, as M64 has demonstrated efficacy in limiting the formation of persisters tolerant to quinolones (e.g., ciprofloxacin (B1669076), levofloxacin) and aminoglycosides (e.g., amikacin). nih.gov This ability to target persister cells contributes to M64's broad anti-infective potential, particularly against persistent infections. nih.gov

Reduction of Pathogenicity in Diverse Experimental P. aeruginosa Strains (e.g., PAO1, PA14, Multidrug-Resistant Isolates)

M64 has demonstrated its ability to reduce pathogenicity across a range of experimental P. aeruginosa strains, including commonly used laboratory strains like PAO1 and PA14, as well as clinically relevant multidrug-resistant (MDR) isolates. nih.govrna-society.orguni.lunih.gov

Studies have shown that M64 effectively inhibits the production of key virulence factors regulated by the PqsR system in these diverse strains. For example, M64 is a potent inhibitor of pyocyanin secretion, a redox-active phenazine pigment that contributes significantly to P. aeruginosa pathogenicity. Its inhibitory effect on pyocyanin production has been observed in both PAO1 and PA14 strains, with reported IC50 values as low as 0.3 µM in the PA14 strain. Beyond pyocyanin, M64 also impacts the production of other virulence factors controlled by the MvfR regulon. nih.govrna-society.org

Crucially, M64 has shown activity against MDR clinical isolates of P. aeruginosa. nih.govrna-society.orgnih.gov This is particularly significant given the increasing prevalence of antibiotic resistance, as M64 offers a potential strategy to combat infections caused by strains that are refractory to conventional antibiotic treatment. nih.gov Its ability to inhibit the MvfR regulon in these resistant isolates underscores its potential as an anti-infective agent against recalcitrant infections. nih.govnih.gov

Experimental data from studies evaluating M64's impact on virulence factor production in different P. aeruginosa strains:

P. aeruginosa StrainM64 ConcentrationEffect on Pyocyanin ProductionOther Virulence Factors AffectedSource
PA14IC50 = 0.3 µMPotent InhibitionBiofilm production
PAO1Not explicitly stated for pyocyanin IC50, but generally effectiveInhibitionBiofilm formation uni.lu
Multidrug-Resistant Clinical Isolates5 µMReduced Pyocyanin ProductionMvfR regulon inhibition nih.gov

This table summarizes some of the reported effects of M64 on pyocyanin production and biofilm formation in different strains, highlighting its broad-spectrum anti-virulence activity. uni.lunih.gov

M64's efficacy in reducing pathogenicity has also been demonstrated in in vivo models of infection, including murine models of acute and persistent infections caused by P. aeruginosa. nih.govrna-society.orgnih.gov These studies provide further evidence of M64's potential as a therapeutic agent for P. aeruginosa infections by targeting virulence rather than bacterial growth. rna-society.orgnih.gov

Advanced Research Methodologies for Studying Pqsr Antagonist M64

Structural Biology Approaches

Structural biology provides a high-resolution, three-dimensional view of molecular interactions, which is fundamental to understanding how antagonists like M64 function.

X-ray Crystallography of PqsR Ligand Binding Domain in Complex with M64

The crystal structure of the PqsR ligand-binding domain (LBD) complexed with M64 has been resolved, offering critical insights into the inhibitor's binding mode. acs.orgnih.govbeilstein-journals.org This structural analysis shows that M64, a benzamine-benzimidazole inhibitor, occupies the hydrophobic ligand-binding cavity of PqsR, the same pocket utilized by the native ligands HHQ (4-hydroxy-2-heptylquinoline) and PQS (2-heptyl-3-hydroxy-4-quinolone). nih.govbeilstein-journals.orgnih.gov

The co-crystal structure (PDB ID: 6B8A) was determined at a resolution of 2.65 Å. beilstein-journals.orgrcsb.org It reveals specific molecular interactions that anchor M64 within the binding site. beilstein-journals.org Key among these are a π-stacking interaction between the phenoxy moiety of M64 and the residue Tyrosine 258 (Tyr258), and a crucial hydrogen bond formed between the carboxamide in M64's linker region and the side chain of Glutamine 194 (Gln194). beilstein-journals.org Additionally, the benzimidazole (B57391) core of M64 establishes hydrophobic contacts with Isoleucine 149 (Ile149) and Isoleucine 236 (Ile236). beilstein-journals.org These interactions collectively stabilize the PqsR-M64 complex, preventing the conformational changes required for PqsR to activate gene transcription. acs.orgbeilstein-journals.org

Table 1: Crystallographic Data for PqsR LBD in Complex with M64

Parameter Value
PDB ID 6B8A researchgate.netnih.gov
Method X-RAY DIFFRACTION rcsb.org
Resolution 2.65 Å beilstein-journals.orgrcsb.org
R-Value Work 0.216 rcsb.org
R-Value Free 0.251 rcsb.org

Table 2: Key Molecular Interactions between PqsR and M64

M64 Moiety PqsR Residue Interaction Type Reference
Phenoxy Tail Tyr258 π-stacking beilstein-journals.org
Carboxamide Linker Gln194 Hydrogen Bond nih.govbeilstein-journals.org

Biophysical Characterization Techniques

Biophysical methods are essential for quantifying the binding dynamics between a ligand and its target protein.

Surface Plasmon Resonance (SPR) for Binding Affinity Determinations

Surface Plasmon Resonance (SPR) has been employed to characterize the binding of M64 to PqsR in real-time. acs.orgnih.govnih.gov SPR is an optical technique that measures changes in the refractive index on a sensor chip's surface as an analyte (M64) flows over and binds to an immobilized ligand (PqsR). unsw.edu.aunih.govnih.gov This label-free method provides quantitative data on binding kinetics (association and dissociation rates) and affinity. cytivalifesciences.comnih.govbiologymedjournal.com

SPR analysis conclusively demonstrated that M64 functions as a competitive inhibitor of PqsR/MvfR. nih.govnih.govrcsb.org This means that M64 directly competes with the native ligands (HHQ and PQS) for binding to the same site on the receptor. nih.gov The competitive nature of the inhibition, validated by SPR, aligns perfectly with the structural data showing M64 occupying the native ligand-binding pocket. nih.govbeilstein-journals.org

Molecular Biology and Genetic Engineering Applications

Genetic and molecular tools are used to assess the functional impact of PqsR inhibition by M64 in a cellular context and to probe the mechanisms of resistance.

Quorum Sensing Reporter Gene Assays (e.g., PpqsA-lux Fusions)

To measure the inhibitory activity of M64 on the PqsR-regulated quorum sensing system, researchers utilize whole-cell reporter gene assays. acs.orgresearchgate.net A common approach involves using engineered strains of P. aeruginosa (such as PAO1-L and PA14) that contain a chromosomal PpqsA-lux transcriptional fusion. acs.orgresearchgate.netnottingham.ac.uk

In this system, the promoter of the pqsA gene, which is directly activated by PqsR in the presence of its native signal molecules, is fused to the lux operon, which encodes the enzyme luciferase. acs.orgnih.govnih.gov When PqsR is active, it binds to the PpqsA promoter, driving the expression of luciferase and resulting in measurable bioluminescence. frontiersin.org The introduction of a PqsR antagonist like M64 prevents this activation. frontiersin.org Therefore, the potency of M64 is quantified by measuring the reduction in light output, with a lower IC₅₀ value indicating more potent inhibition. acs.org This assay confirmed that M64 is a potent inhibitor of the PqsR-controlled PpqsA promoter. researchgate.net

Targeted Mutagenesis and Protein Engineering (e.g., I68F Substitution Analysis)

Targeted mutagenesis is a powerful technique used to understand the specific roles of individual amino acids in protein function and inhibitor interaction. nih.gov In the study of M64, random mutagenesis of the full-length PqsR protein was performed to identify mutations that could confer resistance or insensitivity to the inhibitor. nih.govnih.gov

This screening identified a single amino acid substitution, Isoleucine to Phenylalanine at position 68 (I68F), located in the linker domain between the N-terminal DNA-binding domain and the C-terminal ligand-binding domain of PqsR. nih.govnih.gov Subsequent experiments demonstrated that the PqsR I68F mutant protein retains its ability to bind to the pqsA promoter DNA even in the presence of M64, a function that is completely impaired in the wild-type PqsR. nih.govnih.govresearchgate.net

This finding is significant as it suggests that M64's inhibitory mechanism is allosteric. nih.govnih.govasm.org While M64 binds to the LBD, its effect is transmitted to the distant DNA-binding domain, altering its conformation and preventing it from binding DNA. nih.govnih.gov The I68F mutation appears to compensate for this M64-induced conformational change, restoring the protein's ability to bind DNA and activate transcription. nih.govnih.gov This detailed analysis provides crucial insights into the allosteric regulation of PqsR and the molecular basis of M64's inhibitory action. nih.govnih.govresearchgate.net

Gene Expression Profiling

Gene expression profiling is a critical tool for understanding the global impact of M64 on P. aeruginosa. breastcancerfoundation.org.nzcd-genomics.com This methodology allows researchers to simultaneously measure the activity of thousands of genes, providing a comprehensive overview of the cellular response to the antagonist. cd-genomics.com By comparing the gene expression profiles of bacteria treated with M64 to untreated bacteria, scientists can identify which genes and pathways are affected by the inhibition of the PqsR-mediated quorum sensing system. embopress.org

Studies have shown that M64 effectively suppresses the MvfR (PqsR) regulon. tandfonline.com This regulon controls the expression of a multitude of virulence factors. The PqsR system, when activated by its natural ligands HHQ and PQS, upregulates the transcription of the pqsABCDE operon, which is responsible for the biosynthesis of these signaling molecules. nih.gov M64's antagonism of PqsR leads to a significant reduction in the expression of genes within this operon, such as pqsA. asm.org This, in turn, leads to decreased production of key virulence factors like pyocyanin (B1662382), elastase, and rhamnolipids, all of which are crucial for the pathogenicity of P. aeruginosa. tandfonline.com Furthermore, gene expression studies have revealed that PqsR antagonism by M64 can impact genes beyond the immediate PqsR regulon, highlighting the interconnectedness of quorum sensing circuits. nih.gov

Computational Chemistry and Structural Modeling

Computational methods are indispensable for dissecting the molecular interactions between M64 and its target, PqsR. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comresearchgate.net In the context of M64, docking simulations have been instrumental in understanding how it binds to the ligand-binding domain (LBD) of PqsR. tandfonline.comtandfonline.combeilstein-journals.orgnih.gov

These simulations have revealed that M64, a benzamide-benzimidazole compound, occupies the same hydrophobic cavity in the PqsR LBD as the native ligands, HHQ and PQS. asm.orgnih.gov The benzimidazole group of M64 settles into one pocket (pocket B), while the phenoxy group occupies another (pocket A). nih.gov Key interactions identified through docking and confirmed by structural studies include a crucial hydrogen bond and pi-pi stacking interactions. asm.orgresearchgate.net Specifically, M64 has been shown to form important interactions with amino acid residues such as Gln194 and Tyr258. asm.orgnih.govresearchgate.net These simulations provide a rational basis for the competitive inhibition mechanism of M64 and guide the design of new, potentially more potent, PqsR antagonists. asm.orgnih.gov

Molecular Dynamics Simulations to Elucidate Interaction Stability

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a more dynamic picture of the ligand-protein interaction than static docking poses. stanford.edu For the M64-PqsR complex, MD simulations are used to assess the stability of the binding predicted by docking and to explore conformational changes in the protein upon ligand binding. beilstein-journals.orgmdpi.comnih.gov

Simulations have been used to validate the binding mode of M64 and to study the evolution of the complex over time. mdpi.comnih.govup.ptdntb.gov.ua These studies help to confirm that the interactions observed in docking are maintained and stable. mdpi.comnih.gov Interestingly, while M64 binding does not cause major conformational changes in the PqsR LBD, it is suggested to induce a conformational change in the DNA-binding domain of the full-length PqsR protein, consistent with an allosteric mechanism of inhibition. asm.orgnih.gov This highlights the power of MD simulations to reveal subtle but functionally important dynamic effects.

Binding Free Energy Calculations (e.g., MM/GBSA)

To quantify the strength of the interaction between M64 and PqsR, researchers employ binding free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govambermd.org This method estimates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. nih.gov

MM/GBSA calculations have been used to compare the binding affinity of M64 to PqsR with that of its natural ligands and other potential inhibitors. mdpi.comnih.gov These calculations provide a more rigorous assessment of binding than docking scores alone and can help to rank potential drug candidates. mdpi.comresearchgate.netnih.gov For M64, these calculations support the experimental findings that it binds with high affinity to the PqsR LBD. mdpi.comnih.gov

Phenotypic Assays for Virulence and Biofilm Assessment

Ultimately, the effectiveness of M64 as a potential therapeutic agent is determined by its ability to reduce the harmful behaviors of P. aeruginosa. Phenotypic assays are laboratory tests that measure the observable characteristics, or phenotypes, of the bacteria in the presence of the inhibitor.

M64 has been shown to significantly impact several key virulence-related phenotypes:

Pyocyanin Production: Pyocyanin is a blue-green pigment and a major virulence factor. The production of pyocyanin is tightly controlled by the PqsR system. acs.orgfrontiersin.orgrsc.org Assays quantifying pyocyanin levels consistently show that M64 dramatically reduces its production, even at low micromolar concentrations. tandfonline.combeilstein-journals.org

Biofilm Formation: P. aeruginosa is notorious for its ability to form biofilms, which are communities of bacteria encased in a protective matrix. nih.gov These biofilms are highly resistant to antibiotics. M64 has been demonstrated to interfere with the early stages of biofilm formation, leading to a significant reduction in biofilm biomass. beilstein-journals.orgnih.govmdpi.comresearchgate.net

Motility: Swarming motility, a coordinated movement of bacteria across a surface, is another virulence trait regulated by the PqsR system. frontiersin.org M64 has been shown to inhibit this phenotype, thereby potentially reducing the ability of the bacteria to spread and colonize surfaces. tandfonline.com

The following table summarizes the key findings from phenotypic assays assessing the impact of M64 on P. aeruginosa virulence.

Phenotypic AssayTarget Strain(s)Key Findings
Pyocyanin ProductionPA14, PAO1Complete blockage of pyocyanin production at 10 µM; potent inhibition at 1 µM. beilstein-journals.org
Biofilm FormationPA14, PAO1Drastic reduction in biofilm biomass at 1 and 10 µM. beilstein-journals.orgresearchgate.net
Swarming MotilityNot specifiedSuppression of this PQS-controlled virulence trait. tandfonline.com
Antibiotic SusceptibilityPA14Increased susceptibility of biofilms to antibiotics like meropenem (B701) and tobramycin (B1681333). nih.govresearchgate.net

These phenotypic assays provide crucial evidence that the molecular interactions and gene expression changes induced by M64 translate into a tangible reduction in the virulence of P. aeruginosa. tandfonline.comnih.govbeilstein-journals.org

Pre Clinical Efficacy and Research Applications of M64 in Infection Models

In Vitro Studies Demonstrating Anti-Virulence Activity at Specific Concentrations

In laboratory settings, M64 has been shown to effectively inhibit the formation of P. aeruginosa biofilms in a dose-dependent manner. nih.gov At concentrations of 0.1 µM, 1 µM, and 10 µM, M64 reduced biofilm biomass by 11.6%, 33.5%, and 49.7%, respectively. nih.gov The estimated 50% inhibitory concentration (IC₅₀) for biofilm formation is approximately 1 µM. nih.gov This inhibition of biofilm formation is a critical anti-virulence activity, as biofilms are a key factor in the persistence of P. aeruginosa infections. nih.govnih.gov

Furthermore, M64 is a potent inhibitor of pyocyanin (B1662382) production, a key virulence factor of P. aeruginosa. researchgate.netmdpi.com It exhibits an IC₅₀ of 0.3 µM for pyocyanin secretion in the PA14 strain. researchgate.net At a concentration of 5 µM, M64 has been shown to significantly reduce pyocyanin production in various multidrug-resistant clinical isolates of P. aeruginosa. plos.org The compound also effectively reduces the production of other PqsR-regulated signaling molecules, such as PQS and HHQ, at sub-micromolar concentrations. mdpi.com

Interactive Table: In Vitro Anti-Virulence Activity of M64

Activity Concentration Effect Strain Reference
Biofilm Inhibition 10 µM 49.7% reduction in biomass PA14 nih.gov
Biofilm Inhibition 1 µM 33.5% reduction in biomass PA14 nih.gov
Biofilm Inhibition 0.1 µM 11.6% reduction in biomass PA14 nih.gov
Pyocyanin Inhibition 0.3 µM IC₅₀ PA14 researchgate.net
Pyocyanin Inhibition 5 µM Significant reduction Clinical Isolates plos.org
PQS Production Inhibition 0.2 µM IC₅₀ PA14 mdpi.com
HHQ Production Inhibition 0.35 µM IC₅₀ PA14 mdpi.com

Evaluation in Non-Human In Vivo Infection Models

The promising in vitro results of M64 have been further validated in several non-human in vivo infection models, demonstrating its therapeutic potential in combating P. aeruginosa infections.

Murine Models of Acute and Persistent P. aeruginosa Infections (e.g., Lung, Burn)

In murine models of acute infection, M64 has shown significant therapeutic efficacy. nih.gov In a mouse model of thermal injury infected with the highly virulent PA14 strain, treatment with M64 significantly improved survival. nih.gov Similarly, in a murine acute lung infection model, M64 reduced the mortality of infected mice by approximately 2.5-fold. nih.gov

M64 has also been evaluated for its ability to combat persistent infections. In a mouse model designed to assess P. aeruginosa persistence following antibiotic treatment, M64 demonstrated the ability to inhibit bacterial persistence in infected tissues. nih.gov When used in combination with the antibiotic ciprofloxacin (B1669076) in a burn and infection model, M64 enhanced bacterial clearance. plos.orgnih.gov This suggests that M64 has the potential to be effective against both acute and chronic, persistent infections. nih.govtandfonline.com

Efficacy in Invertebrate Infection Models (e.g., Galleria mellonella, Caenorhabditis elegans)

The anti-virulence properties of M64 have also been demonstrated in invertebrate infection models. In Galleria mellonella larvae infected with P. aeruginosa, a related PqsR inhibitor showed increased survival rates. beilstein-journals.org While specific data for M64 in G. mellonella is not detailed in the provided search results, the efficacy of similar compounds in this model supports the anti-virulence approach. Similarly, studies with Caenorhabditis elegans have shown that targeting the Pqs quorum sensing system can improve survival upon P. aeruginosa exposure, a principle that underlies the mechanism of action of M64. mdpi.comtandfonline.com

Synergy with Conventional Antimicrobials in Experimental Systems

A key aspect of the therapeutic potential of M64 lies in its ability to work synergistically with conventional antibiotics, enhancing their efficacy against otherwise tolerant bacterial biofilms.

Potentiation of Antibiotic Efficacy Against Biofilms (e.g., Meropenem (B701), Tobramycin (B1681333), Ciprofloxacin, Tetracycline)

M64 has been shown to significantly potentiate the activity of several antibiotics against P. aeruginosa biofilms. mdpi.commdpi.com When combined with meropenem or tobramycin, M64 greatly enhances their ability to disrupt pre-formed biofilms. nih.govresearchgate.net In one study, the combination of 10 µM M64 and 10 µg/ml meropenem resulted in a 178-fold greater reduction in biofilm colony-forming units (CFU) compared to meropenem alone. nih.gov A similar synergistic effect was observed with tobramycin, where the combination with M64 led to a 17-fold greater reduction in biofilm CFU. nih.gov The synergistic activity of M64 has also been noted with ciprofloxacin and tetracycline, where it helps to inhibit bacterial growth and biofilm formation. nih.govtandfonline.comasm.org

Impact on Bacterial Viability within Biofilms when Combined with Antibiotics

The combination of M64 with antibiotics leads to a significant decrease in the viability of bacteria within biofilms. mdpi.commdpi.com Pre-treatment of P. aeruginosa biofilms with M64 sensitizes them to subsequent antibiotic treatment. nih.gov For instance, biofilms pre-treated with 10 µM M64 were significantly more susceptible to killing by meropenem and tobramycin. nih.govresearchgate.net While meropenem alone had little effect on the viability of a mature PA14 biofilm, pre-treatment with M64 led to a 9.1-fold decrease in viable cells after antibiotic exposure. nih.gov Similarly, for tobramycin, M64 pre-treatment resulted in a 195-fold reduction in viable cells compared to an 11.8-fold reduction with tobramycin alone. nih.gov This demonstrates that M64 can disrupt the protective mechanisms of the biofilm, rendering the embedded bacteria more vulnerable to conventional antibiotics. nih.govresearchgate.net

Interactive Table: Synergistic Efficacy of M64 with Antibiotics Against Biofilms

Antibiotic M64 Concentration Antibiotic Concentration Observed Effect Reference
Meropenem 10 µM 10 µg/ml 178-fold greater reduction in biofilm CFU with combination nih.gov
Tobramycin 10 µM 10 µg/ml 17-fold greater reduction in biofilm CFU with combination nih.gov
Meropenem 10 µM (pre-treatment) 10 µg/ml 9.1-fold decrease in viable cells nih.gov
Tobramycin 10 µM (pre-treatment) 10 µg/ml 195-fold decrease in viable cells nih.gov
Ciprofloxacin Not specified Sub-therapeutic dose Enhanced survival in murine burn model mdpi.com
Tetracycline Not specified Not specified Synergistic inhibition of growth and biofilm formation tandfonline.comasm.org

Utility in Studies of Multidrug-Resistant P. aeruginosa Isolates

The rise of multidrug-resistant (MDR) Pseudomonas aeruginosa strains presents a formidable challenge in clinical settings, necessitating the development of novel therapeutic strategies. asm.orgnih.gov Anti-virulence approaches, which aim to disarm pathogens rather than kill them, offer a promising alternative that may impose less selective pressure for the development of resistance. plos.orgtandfonline.com The PqsR (also known as MvfR) quorum-sensing system is a key regulator of virulence and biofilm formation in P. aeruginosa, making it an attractive target for such strategies. tandfonline.comtandfonline.com The PqsR antagonist M64, a benzamide-benzimidazole compound, has demonstrated significant utility in the study and inhibition of MDR P. aeruginosa isolates by effectively quenching virulence without affecting bacterial viability. asm.orgplos.orgnih.gov

Research has shown that M64 is active against a range of divergent P. aeruginosa clinical isolates, including those classified as multidrug-resistant and even pan-resistant. plos.org A key finding is that the action of M64 does not seem to be limited by the efflux or influx pump modifications often present in MDR strains. plos.org This broad efficacy makes M64 a valuable tool for investigating virulence regulation across clinically relevant and difficult-to-treat isolates.

A primary application of M64 in research is its ability to inhibit the production of critical virulence factors regulated by the PqsR/MvfR system. One such factor is pyocyanin, a phenazine (B1670421) pigment that causes oxidative stress and is implicated in tissue damage during infections. Studies have demonstrated that M64 effectively reduces pyocyanin production in several MDR clinical isolates. plos.org

Table 1: Effect of M64 on Pyocyanin Production in Multidrug-Resistant P. aeruginosa Strains

P. aeruginosa Isolate Resistance Profile Pyocyanin Production Inhibition by M64
Clinical Isolate 1 Multidrug-Resistant Significant Reduction plos.org
Clinical Isolate 2 Multidrug-Resistant Significant Reduction plos.org
Clinical Isolate 3 Pan-Resistant Significant Reduction plos.org

Another critical area of research is the role of M64 in combating biofilm formation and antibiotic tolerance. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. tandfonline.comresearchgate.net M64 has been shown to inhibit biofilm formation in reference strains like PA14 and PAO1. mdpi.comresearchgate.net More importantly, it demonstrates efficacy in reducing the formation of antibiotic-tolerant persister cells, which are a major cause of chronic and relapsing infections. plos.orgtandfonline.com M64's anti-persister efficacy extends to multiple classes of antibiotics, including fluoroquinolones (ciprofloxacin, levofloxacin) and aminoglycosides (amikacin). plos.org

Furthermore, M64 exhibits synergistic activity with traditional antibiotics against established biofilms. This potentiation effect is a significant finding in the context of MDR infections, where standard antibiotic therapies often fail.

Table 2: Synergistic Activity of M64 with Antibiotics Against P. aeruginosa PA14 Biofilms

Treatment Biofilm Cell Viability Reduction
Meropenem alone 3% researchgate.net
M64 + Meropenem 34% researchgate.net
Tobramycin alone 24% researchgate.net

Emerging Research Themes and Future Directions for Pqsr Antagonists

Characterization of Resistance Mechanisms to PqsR Antagonists (e.g., Specific Mutations conferring Insensitivity)

Understanding how bacteria might develop resistance to PqsR antagonists is crucial for their long-term therapeutic potential. Studies investigating resistance mechanisms to M64 have identified specific mutations in the mvfR (PqsR) gene that can confer insensitivity to the antagonist. One notable mutation is a single-amino-acid substitution of isoleucine at position 68 with phenylalanine (I68F) in the MvfR protein. nih.govguidetopharmacology.orgflybase.orgwikipedia.orgfishersci.caresearchgate.net

This I68F mutation is located in the DNA binding linker domain of MvfR. nih.govguidetopharmacology.orgwikipedia.org In the presence of M64, the wild-type MvfR protein shows reduced DNA binding ability to the pqsA promoter region. flybase.orgfishersci.caresearchgate.net However, the I68F mutant retains its ability to bind to the pqsA promoter even when M64 is present. flybase.orgfishersci.caresearchgate.net This suggests that M64 may induce a conformational change in the DNA binding domain of MvfR, and the I68F mutation might compensate for this change, indicating an allosteric mechanism of inhibition by M64. nih.govguidetopharmacology.orgwikipedia.orgfishersci.ca

Studies using random mutagenesis screens have successfully isolated M64-insensitive P. aeruginosa colonies, and DNA sequencing confirmed the presence of the I68F substitution in these resistant strains. flybase.orgresearchgate.net These I68F mutants also showed restored production of pyocyanin (B1662382) and PQS, virulence factors normally inhibited by M64 in wild-type strains. flybase.orgresearchgate.net

MvfR VariantM64 PresenceDNA Binding to pqsA PromoterPyocyanin Production (Relative to WT without M64)PQS Production (Relative to WT without M64)
Wild-typeAbsentHighHighHigh
Wild-typePresentReducedReducedReduced
I68F MutantAbsentHighHighHigh
I68F MutantPresentRetainedSlightly Affected/UnaffectedUnaffected

Data compiled from research findings. flybase.orgresearchgate.net

These findings provide critical insights into the molecular mechanism of MvfR inhibition by M64 and highlight a potential pathway for the development of resistance through mutations affecting the allosteric regulation of the protein. wikipedia.orgfishersci.ca

Rational Design and Optimization Strategies for Next-Generation PqsR Antagonists

The insights gained from studying M64 and its interaction with PqsR are instrumental in the rational design and optimization of more potent and effective next-generation PqsR antagonists.

Structure-Activity Relationship (SAR) Insights from M64 and Its Derivatives

M64 is a non-ligand-based benzamine-benzimidazole (BB) inhibitor that binds to the hydrophobic cavity of the PqsR ligand binding domain (LBD), similar to native ligands such as PQS and HHQ. nih.govflybase.orgfishersci.ca Structural analysis, including crystal structures of the MvfR LBD in complex with M64, has revealed key interactions crucial for its affinity and inhibitory activity. nih.govflybase.orgnih.govresearchgate.net

Important interactions identified include a hydrogen bond with Gln194 and pi interactions with Tyr258 within the PqsR binding pocket. nih.govflybase.orgnih.govresearchgate.net These interactions are thought to enhance M64's affinity for MvfR compared to native ligands. flybase.org The benzamide-benzimidazole backbone of M64 is structurally distinct from the natural quinolone ligands. flybase.orgfishersci.ca

Structure-activity relationship (SAR) studies on M64 derivatives and related benzamide-benzimidazole compounds have explored the impact of modifications on potency. nih.gov For instance, a compound designated M17, an analog of M64, features a 2-methyl, 4-Fluoro aniline (B41778) group instead of the 2-thio-benzimidazole motif and a 4-cyano group instead of the 4-phenoxy group on the N-Aryl amide side. nih.gov While M17 shares the substituted N-Aryl amide moiety with the chemical family of M64, a series of M17 analogs generated by varying substituents on both aryl rings did not yield compounds significantly more active than M17, suggesting the importance of specific structural features for optimal activity. nih.gov The phenoxy substituent in M64 has been shown to be important, with its absence leading to a significant increase in IC50. The nitro function, while not involved in specific interactions, is also considered crucial for activity.

The lipophilic nature of the PqsR ligand binding site dictates that successful inhibitors often possess lipophilic characteristics. nih.gov SAR exploration has focused on modifying aromatic substituents and examining the effect of substitutions at specific positions to improve potency, guided by molecular docking studies that provide insights into the binding mode. nih.govnih.govrcsb.orgnih.gov

Exploration of Novel Chemical Scaffolds for Enhanced Antagonism

Beyond the benzamine-benzimidazole scaffold of M64, researchers are actively exploring novel chemical structures to develop potent PqsR antagonists. Several distinct chemical series have been reported as PqsR inhibitors. nih.govguidetoimmunopharmacology.org These include:

Quinazolinones: A series of quinazolinone derivatives has shown low micromolar potency in inhibiting the pqs system. nih.govguidetoimmunopharmacology.org Compound 61, a quinazolinone derivative, demonstrated an IC50 of 1 μM against the P. aeruginosa PpqsA promoter and a binding affinity (Kd) of 10 nM for the PqsR LBD. nih.govguidetoimmunopharmacology.org Crystal structures of quinazolinone inhibitors with PqsR LBD have been obtained, revealing specific binding interactions. nih.govguidetoimmunopharmacology.org

Quinolinones: Quinolinone derivatives have also been investigated as PqsR inhibitors. nih.govguidetoimmunopharmacology.org

Thioacetamides: This chemical series has been explored for its PqsR inhibitory activity. nih.govguidetoimmunopharmacology.org

Hydroxybenzamides: Hydroxybenzamide-derived molecules represent another class of PqsR inhibitors. nih.govguidetoimmunopharmacology.org

Triazinindoles: Compounds bearing a 2-((5-methyl-5H- nih.govguidetopharmacology.orgwikipedia.orgtriazino[5,6-b]indol-3-yl)thio)acetamide scaffold have been identified and optimized as potent PqsR antagonists. preprints.org Compound 40, from this series, is reported as one of the most potent PqsR antagonists, showing significant inhibition of pyocyanin production and pqs system signaling in both planktonic cultures and biofilms with sub-micromolar IC50 values (PAO1-L IC50 0.25 ± 0.12 μM, PA14 IC50 0.34 ± 0.03 μM). preprints.orgwikipedia.orgbiorxiv.org Co-crystal structures of Compound 40 with the PqsR LBD have revealed specific binding interactions. preprints.orgwikipedia.org

Indazole-Quinolone Hybrids: This family of compounds has been developed as anti-virulence agents targeting PqsR, designed as a hybridization between the quinolone core of PQS autoinducers and an indazole fragment as a bioisostere of the benzimidazole (B57391) and indole (B1671886) moieties found in M64 and SPR00305, respectively. utoronto.canih.govresearchgate.net

The exploration of these diverse chemical scaffolds, guided by structural and SAR insights, is crucial for identifying compounds with enhanced potency, improved pharmacokinetic properties, and reduced potential for resistance development.

Comparative Studies with Other Quorum Sensing Inhibitors and Anti-Virulence Agents

Comparing M64 with other quorum sensing inhibitors (QSIs) and anti-virulence agents provides context for its potential therapeutic utility and highlights the advantages and limitations of targeting PqsR.

M64 has been shown to effectively reduce virulence and suppress both acute and persistent P. aeruginosa infections in mice without affecting bacterial growth. flybase.orgfishersci.caciteab.com This is a key advantage of anti-virulence strategies compared to traditional antibiotics that target bacterial growth or viability, which can impose strong selective pressure for resistance. citeab.com

While M64 and other QS molecules like 2-AA can both inhibit the MvfR regulon, they may act differently. citeab.com M64 directly targets MvfR, and its anti-virulence efficacy is not due to off-target effects. citeab.com

M64 was one of the first PqsR inhibitors to demonstrate in vivo activity in a mouse lung infection model. nih.gov Comparative studies with other PqsR inhibitors, such as SPR00305 and compound D88 (a derivative of M64), have evaluated their anti-QS and anti-virulence properties, including effects on biofilm formation and pyocyanin production. utoronto.caciteab.com M64 and D88 have shown the ability to reduce biofilm formation and exhibit synergistic activity with conventional antibiotics against preformed biofilms. citeab.com

Compared to inhibitors targeting other QS systems like LasR and RhlR, PqsR antagonists like M64 can be particularly relevant in clinical isolates, which often have mutations affecting the Las system while maintaining Rhl-dependent signaling. uni.lu Studies using chemical probes, including M64 as a PqsR antagonist, have revealed environment-specific roles for QS circuits and demonstrated that simultaneous inhibition of Rhl and Pqs can attenuate virulence in conditions where Las inhibition is ineffective. bmsce.ac.in

Other anti-virulence agents, including natural products, have also been investigated. For example, thymoquinone (B1682898) has been shown to suppress biofilm formation and virulence factors by downregulating core QS genes, including those in the pqs system. biorxiv.org Harmine, a β-carboline alkaloid, has been found to antagonize LasR, RhlR, and PqsR pathways, enhancing antibiotic susceptibility. biorxiv.org Clofoctol, an FDA-approved drug, has also emerged as a promising PQS system inhibitor targeting PqsR, suppressing virulence traits and showing protective effects in infection models. biorxiv.org

These comparisons highlight M64's position as a significant PqsR antagonist with demonstrated in vivo efficacy and its potential for use in combination therapies to enhance the effectiveness of conventional antibiotics.

Role of M64 as a Research Tool in Bacterial Pathogenesis and Quorum Sensing Studies

PqsR antagonist M64 has served as a valuable research tool to deepen our understanding of P. aeruginosa pathogenesis and the intricacies of its quorum sensing system.

By specifically targeting PqsR, M64 allows researchers to dissect the role of the pqs system in regulating various virulence factors and behaviors, such as pyocyanin and PQS production, biofilm formation, and the development of antibiotic tolerance. flybase.orgfishersci.cabiorxiv.orgnih.govciteab.combmsce.ac.in The ability of M64 to suppress virulence in animal models without affecting bacterial growth provides a means to study the impact of virulence attenuation on infection progression and host-pathogen interactions independently of bacterial load. flybase.orgciteab.com

The identification and characterization of M64-insensitive mutants, particularly the I68F variant, have provided crucial molecular insights into the mechanism of MvfR function and inhibition, suggesting an allosteric mode of action for M64. flybase.orgwikipedia.orgfishersci.caresearchgate.net This type of study, facilitated by the availability of specific inhibitors like M64, is essential for understanding the dynamic nature of bacterial signaling proteins.

M64, along with other specific QS inhibitors, has been used in chemical genetics approaches to probe the complex interplay between the different QS circuits (Las, Rhl, and Pqs) and their environment-dependent roles in virulence factor production. bmsce.ac.in Such studies contribute to a more comprehensive understanding of the QS regulatory network in P. aeruginosa.

Development of Advanced Delivery Systems for Experimental PqsR Antagonists

A significant challenge in the development of QSIs, including PqsR antagonists like M64, is their effective delivery to the site of infection, particularly within biofilms. Biofilms are complex structures that can act as diffusion barriers, limiting the penetration of therapeutic agents. nih.gov

Research is ongoing to develop advanced delivery systems to overcome these challenges and enhance the efficacy of experimental QSIs. One promising approach involves the encapsulation of QSIs in polymeric nanoparticles. nih.gov Studies have explored the use of poly(β-amino ester) (PBAE) triblock copolymers to form micelles capable of encapsulating QSIs and improving their delivery into P. aeruginosa biofilms. nih.gov

Q & A

What structural and functional features of M64 underpin its antagonistic activity against PqsR?

M64’s antagonistic activity arises from its multi-domain structure:

  • A nitro-substituted benzimidazole core forms π-π stacking with Tyr258 in the PqsR ligand-binding domain (LBD), while its ester-linked phenyl group occupies a hydrophobic pocket near Ala102 and Ile149 .
  • The sulfonyl group facilitates hydrogen bonding with Gln194, a critical residue for PqsR activation .
  • Crystallographic studies (PDB:6B8A) confirm that M64 prevents the conformational shift required for PqsR-DNA binding, blocking transcription of virulence genes like pqsA .

What in vitro assays are used to validate M64’s inhibition of PqsR-mediated quorum sensing (QS)?

Key assays include:

  • β-Galactosidase reporter gene assays in E. coli or P. aeruginosa strains engineered with pqsA-promoter-driven lacZ. M64 reduced HHQ/PQS-induced β-gal activity by >50% at 1 µM, confirming competitive antagonism .
  • LC-MS quantification of HHQ, PQS, and 2-AA levels in bacterial supernatants. M64 reduced HHQ and PQS production by 74% and 65%, respectively, in PA14 strains at 10 µM .
  • Biofilm inhibition assays using crystal violet staining. M64 disrupted biofilm formation by 60% at sub-MIC concentrations (0.5 µM) in flow-cell models .

How do molecular docking and SAR studies guide the optimization of M64 derivatives?

  • Docking simulations (GOLD/Discovery Studio) prioritize modifications enhancing π-π stacking and hydrogen bonding. For example, replacing the butyl chain with a 4-methoxyphenyl group (compound 5e) improved hydrophobic interactions with Tyr258 and Pro238 .
  • SAR analysis revealed that:
    • Electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C-6 position enhance antagonism by 3-fold .
    • Substituting the ester group with a carbon-linked arylacetylindole increased in vivo stability without compromising binding .

Why does M64 exhibit functional inversion in P. aeruginosa but not E. coli reporter assays?

In P. aeruginosa, the enzyme PqsH hydroxylates M64 at the 3-position, converting it into an agonist that upregulates pqsA expression. This was confirmed via:

  • Metabolite profiling showing time-dependent accumulation of hydroxylated M64 in PA14 supernatants .
  • Mutant strain studies : In ΔpqsH mutants, M64 retained antagonistic activity, confirming PqsH-mediated inversion .

What strategies mitigate M64’s functional inversion in P. aeruginosa?

  • Chemical modification : Introducing a cyclopropyl group at the 3-position blocks PqsH-mediated hydroxylation, preserving antagonism (e.g., compound 3 in ).
  • Combination therapy : Co-administering M64 (5 µM) with sub-therapeutic ciprofloxacin (0.1 µg/mL) reduced biofilm biomass by 80% in murine lung infection models .

How do in vivo studies validate M64’s efficacy as an anti-virulence agent?

  • Murine burn infection models : M64 (10 mg/kg) increased survival rates from 20% to 70% by suppressing pyocyanin and elastase B production .
  • Galleria mellonella assays : M64-treated larvae showed 90% survival after P. aeruginosa challenge, versus 10% in controls, with no growth inhibition observed .

What computational approaches identify M64-like PqsR inhibitors?

  • Molecular dynamics (MD) simulations (AMBER/CHARMM) prioritize compounds with stable binding to the PqsR LBD. For example, pimozide (FDA-approved) mimics M64’s interaction with Gln194 and Tyr258, reducing pqsA promoter activity by 60% .
  • Free-energy calculations (MM/GBSA) identified ergotamine as a high-affinity competitor (ΔG = -42 kcal/mol vs. M64’s -38 kcal/mol) .

How do researchers resolve contradictions in M64’s activity across bacterial strains?

  • Cross-species validation : Testing in E. coli (lacking PqsH) and P. aeruginosa mutants clarifies strain-specific metabolism .
  • Dose-response profiling : Lowering M64 concentrations to 0.5 µM minimizes agonist conversion while retaining biofilm inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.